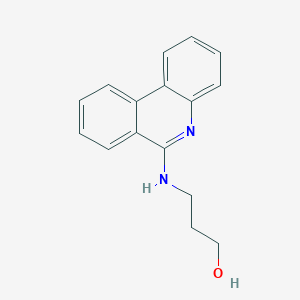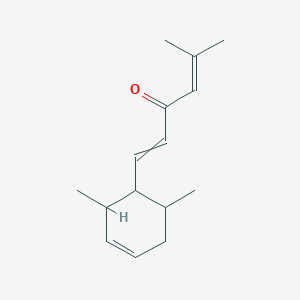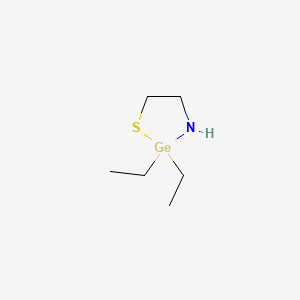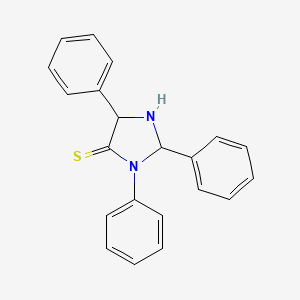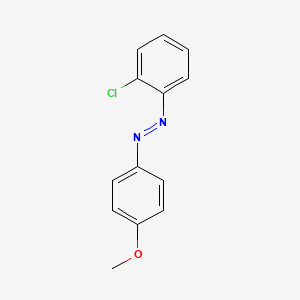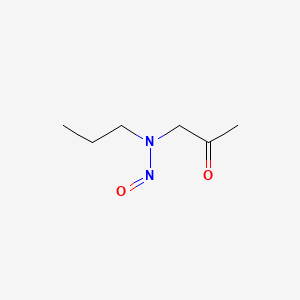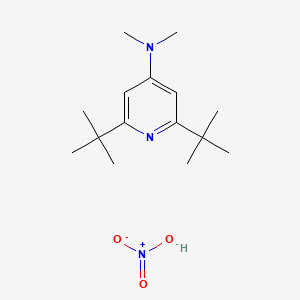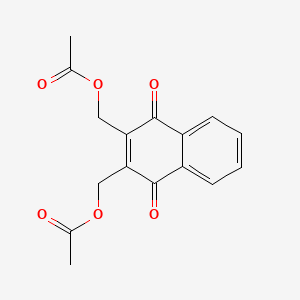
(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate is a complex organic compound with a unique structure that includes two acetate groups attached to a naphthalene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate typically involves the reaction of naphthalene derivatives with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate groups, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce various hydroxy or alkoxy compounds.
科学研究应用
(1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which (1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate exerts its effects involves interactions with various molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing cellular processes and pathways. The specific pathways involved depend on the context in which the compound is used, such as in chemical synthesis or biological research.
相似化合物的比较
Similar Compounds
Naphthalene diacetate: A simpler compound with similar structural features but lacking the dioxo groups.
Naphthoquinone derivatives: Compounds with similar naphthalene cores but different functional groups, leading to distinct reactivity and applications.
Uniqueness
The presence of both dioxo and acetate groups in (1,4-Dioxo-1,4-dihydronaphthalene-2,3-diyl)bis(methylene) diacetate gives it unique chemical properties that are not found in simpler naphthalene derivatives. These properties make it a valuable compound for a wide range of scientific and industrial applications.
属性
CAS 编号 |
50371-24-9 |
|---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC 名称 |
[3-(acetyloxymethyl)-1,4-dioxonaphthalen-2-yl]methyl acetate |
InChI |
InChI=1S/C16H14O6/c1-9(17)21-7-13-14(8-22-10(2)18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6H,7-8H2,1-2H3 |
InChI 键 |
JIUUSLIAEPHQJS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=C(C(=O)C2=CC=CC=C2C1=O)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


